3,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
Overview
Description
3,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, substituted with chlorine atoms at positions 3 and 6, and an indole moiety attached via an ethyl linker to the carboxamide group. The methoxy group at the 5-position of the indole ring further enhances its chemical properties. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-chlorobenzaldehyde, with sulfur and a base like sodium hydroxide.
Chlorination: The benzothiophene core is then chlorinated at positions 3 and 6 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Attachment of the Indole Moiety: The indole moiety is synthesized separately, often starting from 5-methoxyindole. The indole is then functionalized with an ethyl linker, typically through an alkylation reaction.
Coupling Reaction: The final step involves coupling the chlorinated benzothiophene core with the functionalized indole moiety via an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
3,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the benzothiophene core and the presence of the methoxy group on the indole moiety. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,6-dichloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c1-26-13-3-5-16-15(9-13)11(10-24-16)6-7-23-20(25)19-18(22)14-4-2-12(21)8-17(14)27-19/h2-5,8-10,24H,6-7H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDISJDPLVOJHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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